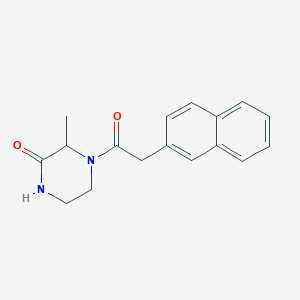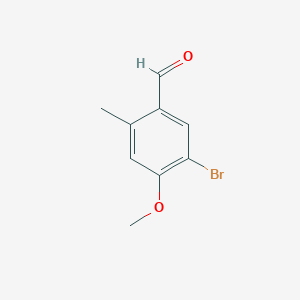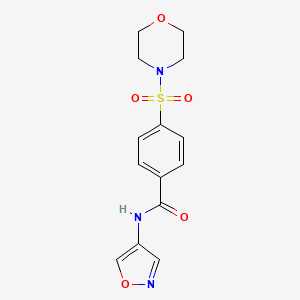![molecular formula C6H13NO B2924267 2-[(Cyclopropylmethyl)amino]ethan-1-ol CAS No. 557769-86-5](/img/structure/B2924267.png)
2-[(Cyclopropylmethyl)amino]ethan-1-ol
Vue d'ensemble
Description
“2-[(Cyclopropylmethyl)amino]ethan-1-ol” is a chemical compound with the CAS Number: 557769-86-5 . It has a molecular weight of 115.18 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for “2-[(Cyclopropylmethyl)amino]ethan-1-ol” is 1S/C6H13NO/c8-4-3-7-5-6-1-2-6/h6-8H,1-5H2 . This indicates that the compound has a cyclopropylmethyl group attached to an aminoethanol group.Physical And Chemical Properties Analysis
“2-[(Cyclopropylmethyl)amino]ethan-1-ol” is a liquid at room temperature . It has a molecular weight of 115.18 .Applications De Recherche Scientifique
Pharmaceutical Drug Development
2-[(Cyclopropylmethyl)amino]ethan-1-ol: has potential applications in the development of new pharmaceutical drugs. Its unique structure could be utilized to synthesize compounds with specific pharmacological activities. For instance, it could serve as a precursor in the synthesis of molecules targeting neurological pathways, given its amine group that could interact with neurotransmitter receptors or uptake transporters .
Agrochemical Synthesis
The compound’s reactivity with various agents can be harnessed to create novel agrochemicals. These could include pesticides or herbicides with improved efficacy and reduced environmental impact. The cyclopropyl group in particular may confer a unique biological activity, making it a valuable moiety in the design of new agrochemicals .
Material Science
In material science, 2-[(Cyclopropylmethyl)amino]ethan-1-ol could be used to engineer new polymers or coatings. Its molecular backbone might contribute to materials with enhanced properties like thermal stability or mechanical strength, which are crucial in developing advanced materials for various industrial applications .
Analytical Chemistry
This compound could play a role as a standard or reagent in analytical chemistry procedures. Its well-defined structure and properties allow it to be used in calibrating instruments or as a reactant in chemical assays to detect or quantify other substances .
Environmental Science
2-[(Cyclopropylmethyl)amino]ethan-1-ol: may find applications in environmental science, particularly in the study of chemical interactions within ecosystems. Its introduction into environmental models could help in understanding the fate and transport of similar organic compounds in nature .
Chemical Education
Due to its straightforward structure, this compound can be used in educational settings to teach organic chemistry concepts. It provides a practical example to illustrate topics such as functional group chemistry, stereochemistry, and molecular interactions .
Safety And Hazards
Propriétés
IUPAC Name |
2-(cyclopropylmethylamino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-4-3-7-5-6-1-2-6/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIGAAUGGJHBMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclopropylmethyl)amino]ethan-1-ol | |
CAS RN |
557769-86-5 | |
| Record name | 2-[(cyclopropylmethyl)amino]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride](/img/structure/B2924190.png)
![N-(4-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2924193.png)
![2-methyl-N-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2924196.png)





![8-Tert-Butyl3-Ethyl2,8-Diazaspiro[4.5]Decane-3,8-Dicarboxylate Mesylate](/img/structure/B2924203.png)
![2-[2-(4-acetylphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetic Acid](/img/structure/B2924205.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methoxyphenyl)-5-(piperidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2924207.png)